molecular formula C21H15ClN2O3S B5977450 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-phenoxyphenyl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-phenoxyphenyl)acetamide

Cat. No. B5977450
M. Wt: 410.9 g/mol
InChI Key: LKMPGMVKBCSFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-phenoxyphenyl)acetamide, also known as BPTAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPTAA is a member of the benzoxazole family of compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-phenoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and oxidative stress, and to inhibit the growth of cancer cells. This compound has also been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-phenoxyphenyl)acetamide in scientific research is its ability to target multiple pathways involved in inflammation and cancer. This makes it a potentially useful tool for the development of new therapeutic agents. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-phenoxyphenyl)acetamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and to identify potential side effects and limitations of its use in scientific research.

Synthesis Methods

The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-phenoxyphenyl)acetamide involves the reaction of 2-aminobenzoic acid with 2-chloroethanol, followed by the reaction of the resulting compound with 2-mercaptobenzoxazole. The final step involves the reaction of the resulting compound with 5-chloro-2-phenoxyaniline to yield this compound.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-phenoxyphenyl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In scientific research, this compound has been used as a tool to investigate the mechanisms of these biological activities and to develop new therapeutic agents.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloro-2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c22-14-10-11-19(26-15-6-2-1-3-7-15)17(12-14)23-20(25)13-28-21-24-16-8-4-5-9-18(16)27-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMPGMVKBCSFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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